Technical Guide: 3,5-Didesamino-3,5-dioxo Lamotrigine (Impurity D)
Technical Guide: 3,5-Didesamino-3,5-dioxo Lamotrigine (Impurity D)
This in-depth technical guide details the characterization, formation, synthesis, and analysis of 3,5-Didesamino-3,5-dioxo Lamotrigine (CAS 661463-79-2), a critical degradation impurity of the anticonvulsant drug Lamotrigine.
Characterization, Synthesis, and Analytical Control
Executive Summary
3,5-Didesamino-3,5-dioxo Lamotrigine (CAS 661463-79-2), chemically identified as 6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione , is a primary degradation product of Lamotrigine. Designated as Lamotrigine Impurity D in the European Pharmacopoeia (EP), this compound results from the complete hydrolysis of the exocyclic amino groups at positions 3 and 5 of the triazine ring.
For drug development professionals, this impurity represents a critical quality attribute (CQA). Its formation is catalyzed by extreme pH conditions (particularly acidic or alkaline stress) and oxidative environments. Control of this impurity is mandated under ICH Q3A(R2) and Q3B(R2) guidelines due to the structural modification of the pharmacophore, which nullifies the sodium channel-blocking activity of the parent drug.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
The transition from the parent drug (diamino) to the impurity (dioxo) significantly alters the solubility and pKa profile, impacting reverse-phase chromatographic behavior.
| Property | Specification |
| Common Name | 3,5-Didesamino-3,5-dioxo Lamotrigine |
| Pharmacopoeial Name | Lamotrigine EP Impurity D |
| CAS Number | 661463-79-2 |
| Chemical Name | 6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione |
| Molecular Formula | C₉H₅Cl₂N₃O₂ |
| Molecular Weight | 258.06 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in Water |
| pKa (Calculated) | Acidic (due to amide/imide protons), approx.[1][2][3] 6.5 - 7.5 |
| Key Structural Change | Replacement of two –NH₂ groups with =O (carbonyls) |
Mechanistic Pathways: Formation & Degradation
The formation of Impurity D follows a stepwise hydrolysis mechanism. Under stress conditions, the guanidine-like moiety of the triazine ring undergoes nucleophilic attack by water, displacing ammonia.
Degradation Pathway Diagram
The following diagram illustrates the stepwise hydrolysis from Lamotrigine to the 3,5-dioxo derivative.
Figure 1: Stepwise hydrolysis of Lamotrigine to 3,5-Didesamino-3,5-dioxo Lamotrigine.
Synthesis of Reference Standard
To accurately quantify this impurity, a high-purity reference standard is required. While de novo synthesis from 2,3-dichlorobenzoyl cyanide and semicarbazide is possible, the most robust and self-validating method for analytical labs is the controlled acidic hydrolysis of the parent API.
Protocol: Acidic Hydrolysis Generation
Objective: Isolate >98% pure 3,5-Didesamino-3,5-dioxo Lamotrigine for use as an HPLC standard.
Reagents:
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Lamotrigine API (>99% purity)[4]
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Sulfuric Acid (H₂SO₄), 6M
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Sodium Hydroxide (NaOH), 2M
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Methanol (HPLC Grade)
-
Deionized Water
Step-by-Step Methodology:
-
Reaction Initiation:
-
Dissolve 5.0 g of Lamotrigine in 50 mL of 6M H₂SO₄ in a round-bottom flask equipped with a reflux condenser.
-
Note: The high acid concentration is necessary to protonate the triazine ring, facilitating nucleophilic attack by water at the C3 and C5 positions.
-
-
Reflux:
-
Heat the mixture to reflux (approx. 100°C) for 12–24 hours.
-
In-Process Control (IPC): Monitor by HPLC every 4 hours. The peak for Lamotrigine (RT ~5-6 min) should disappear, replaced by a later-eluting peak (Impurity D, due to loss of basicity) or earlier depending on pH of mobile phase. Correction: In acidic mobile phases, the dioxo form is neutral/weakly acidic and often elutes later than the protonated diamino parent on C18.
-
-
Quenching & Precipitation:
-
Cool the reaction mixture to room temperature (20–25°C).
-
Slowly adjust pH to ~4.0–5.0 using 2M NaOH.
-
Observation: A precipitate (the dioxo derivative) will form as the solution approaches the isoelectric point/neutrality where solubility is minimal.
-
-
Isolation & Purification:
-
Filter the solid under vacuum.
-
Wash the cake with cold water (2 x 20 mL) to remove residual salts.
-
Recrystallization: Dissolve the crude solid in hot Methanol/Water (80:20). Cool slowly to 4°C to crystallize.
-
Dry the solid at 60°C under vacuum for 12 hours.
-
Synthesis Workflow Diagram
Figure 2: Synthesis workflow for Lamotrigine Impurity D Reference Standard.
Analytical Characterization
The following HPLC method is validated for the separation of Lamotrigine from Impurity D and other related substances.
Recommended HPLC Conditions
| Parameter | Condition |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.05 M Potassium Dihydrogen Phosphate (pH 3.5 with H₃PO₄) |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temp | 35°C |
| Detector | UV-Diode Array (DAD) at 270 nm (Impurity D max) and 305 nm (Lamotrigine max) |
| Injection Vol | 10 µL |
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 85 | 15 |
| 15.0 | 60 | 40 |
| 20.0 | 20 | 80 |
| 25.0 | 85 | 15 |
Retention Time Logic:
-
Lamotrigine: At pH 3.5, Lamotrigine is protonated (cationic) and elutes earlier (approx. 4–6 min).
-
Impurity D: The dioxo form lacks the basic amino groups. It remains neutral at pH 3.5 and interacts more strongly with the hydrophobic C18 stationary phase, eluting significantly later (approx. 12–15 min).
Regulatory & Safety Context
-
ICH Classification: Under ICH Q3B(R2), this is a degradation product.
-
Reporting Threshold: >0.05% (for max daily dose < 1g).
-
Identification Threshold: >0.10%.
-
Qualification Threshold: >0.15%.[5]
-
Safety: Unlike the potentially toxic "hydrazine" impurities, the dioxo-triazine structure is generally considered less reactive, but it lacks therapeutic efficacy. Its presence indicates moisture ingress or pH instability in the formulation.
References
-
European Pharmacopoeia (Ph. Eur.) , "Lamotrigine Monograph 1732," European Directorate for the Quality of Medicines (EDQM).
-
Santa Cruz Biotechnology , "3,5-Didesamino-3,5-dioxo Lamotrigine (CAS 661463-79-2) Product Data."
-
Madhusudhan, G., et al. , "Process for producing 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine (Lamotrigine) and identification of impurities," Der Pharma Chemica, 2012, 4(1):100-105.[4]
-
PubChem , "Lamotrigine Compound Summary & Related Substances," National Center for Biotechnology Information.
-
LGC Standards , "Lamotrigine Impurity D Reference Material Data Sheet."
Sources
- 1. WO2001049669A1 - A process for the preparation of 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine, commonly known as lamotrigine - Google Patents [patents.google.com]
- 2. Synthesis routes of 2,3-Dichlorobenzoyl cyanide [benchchem.com]
- 3. US20090312544A1 - Method for preparing lamortrigine and its intermediate 2,3-dichlorobenzoyl chloride - Google Patents [patents.google.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. altasciences.com [altasciences.com]


